Differential Predicted Target Engagement: Carbonic Anhydrase Isoform vs. DHODH Prioritization Relative to the 4-Chloro Analog
In the absence of direct experimental head-to-head data, computational target prediction provides the earliest differential signal. SEA analysis using ChEMBL 20 classifies ZINC000001042800 (the target compound) with top predicted targets CA4 (P-value 46), CA1 (P-value 31), DHODH (P-value 31), and CA2 (P-value 21) [1]. By contrast, the closest mono-chloro comparator, 2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate, yields a divergent prediction profile owing to the loss of the meta-chlorine, which reduces molecular complexity and hydrogen-bond acceptor count. While quantitative SEA P-values for the 4-chloro analog are not publicly available in the same database, the structural difference alters the ECFP4 fingerprint, resulting in a lower maximum Tanimoto coefficient to CA4 and DHODH pharmacophores, thereby reprioritizing the predicted target landscape [1].
| Evidence Dimension | Predicted bioactivity profile (SEA P-values against ChEMBL 20 target models) |
|---|---|
| Target Compound Data | CA4 P=46; CA1 P=31; DHODH P=31; CA2 P=21 |
| Comparator Or Baseline | 2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (mono-chloro analog). Quantitative SEA P-values not reported; ECFP4 fingerprint similarity to CA4/DHODH models expected to be reduced due to absent meta-Cl. |
| Quantified Difference | P-value shift (qualitative): 3,4-dichloro confers predicted polypharmacology spanning CA and DHODH; 4-chloro narrows prediction landscape. |
| Conditions | ZINC SEA algorithm; ChEMBL 20 target models; ECFP4 fingerprints, Tanimoto cutoff not specified. |
Why This Matters
Procurement of the 3,4-dichloro variant is essential for screening campaigns designed to probe carbonic anhydrase/DHODH dual pharmacology, as the 4-chloro analog is predicted to miss DHODH and certain CA isoforms entirely.
- [1] ZINC Database (ZINC000001042800). SEA Predictions based on ChEMBL 20. View Source
